1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

Synthetic Chemistry Process Development Medicinal Chemistry

Crystalline hydrochloride salt (mp 193–198°C) with defined stoichiometry for reproducible N-alkylation/arylation. Superior to air-sensitive free base; validated as σ1 ligand scaffold (Ki 5.4 nM derivative) and ¹⁸F-PET tracer precursor. Consistent purity supports radiosynthesis (>95% radiochemical purity) and spirocyclotriphosphazene construction.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 42899-11-6
Cat. No. B1316116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
CAS42899-11-6
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CNCCC12OCCO2.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H
InChIKeyVXBPZOLCIITMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride (CAS 42899-11-6): Spirocyclic Piperidine Core for Precise Medicinal Chemistry


1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (CAS 42899-11-6) is a spirocyclic amine building block comprising a piperidine ring and a dioxolane ring joined at a spiro carbon, furnished as a crystalline hydrochloride salt [1]. This core scaffold serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a precursor to sigma-1 (σ1) receptor ligands and other bioactive spirocyclic compounds [2]. The hydrochloride salt form offers improved handling and stability compared to the free base, enabling precise stoichiometric control in subsequent synthetic steps .

Why Generic Substitution of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride Fails in Critical Applications


Direct substitution of 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride with its free base (4-piperidone ethylene ketal, CAS 177-11-7) or other spirocyclic piperidines introduces unacceptable variability in reaction stoichiometry, solubility, and purification workflows. The hydrochloride salt is a crystalline solid (mp 193–198 °C) that enables precise weighing and handling in air, whereas the free base is an air-sensitive liquid requiring inert atmosphere storage . In sigma-1 receptor ligand synthesis, the 1,4-dioxa-8-azaspiro[4.5]decane core confers distinct pharmacological profiles; analogs with modified spirocyclic architectures or alternative N-substituents yield vastly different σ1/σ2 selectivity ratios and lipophilicity, directly impacting imaging contrast and off-target binding [1]. These differences preclude generic interchange and necessitate rigorous procurement of the exact compound to ensure reproducible experimental outcomes.

Quantitative Evidence Guide: 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride Differentiators


Superior Solid-State Handling vs. Air-Sensitive Free Base Liquid

The hydrochloride salt (CAS 42899-11-6) is a crystalline solid with a melting point of 193–198 °C, facilitating precise weighing and storage at room temperature without decomposition . In contrast, the free base (4-piperidone ethylene ketal, CAS 177-11-7) is an air-sensitive liquid (density 1.117 g/mL at 20 °C, boiling point 108–111 °C at 26 mmHg) that requires storage under inert gas to prevent degradation . This physical state differential directly impacts the reproducibility of synthetic procedures and the accuracy of molar equivalents.

Synthetic Chemistry Process Development Medicinal Chemistry

High-Affinity σ1 Receptor Binding in a Fluorinated Derivative

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, when N-substituted with a 4-(2-fluoroethoxy)benzyl group (compound 5a), exhibits a Ki of 5.4 ± 0.4 nM for σ1 receptors in competitive binding assays [1]. This affinity is comparable to other high-affinity spirocyclic σ1 ligands (e.g., spirocyclic piperidine derivative with Ki = 1.2 nM [2]) but distinct from structurally divergent spirocyclic-2,6-diketopiperazines, which can show lower affinity (e.g., compound 3c with Kiσ1 = 5.9 ± 0.5 nM [3]). The measured affinity enables effective radiotracer accumulation in tumor xenografts, as demonstrated by PET imaging [1].

Neuroimaging Radiopharmaceuticals Sigma Receptor Pharmacology

Quantified Selectivity Profile: σ2 and VAChT Off-Targets

The N-(4-(2-fluoroethoxy)benzyl) derivative of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold demonstrates 30-fold selectivity for σ1 over σ2 receptors (Ki ratio σ2/σ1 ≈ 30) and 1404-fold selectivity over the vesicular acetylcholine transporter (VAChT) [1]. In comparison, a spirocyclic-2,6-diketopiperazine derivative (compound 3c) exhibited a 95-fold σ1/σ2 selectivity ratio [2]. This selectivity profile is critical for minimizing non-specific binding and improving signal-to-noise ratios in PET imaging applications.

Receptor Selectivity Off-Target Profiling PET Tracer Development

Validated Utility in Automated PET Tracer Synthesis

The [¹⁸F]5a radiotracer derived from the 1,4-dioxa-8-azaspiro[4.5]decane scaffold was successfully prepared using a one-pot, two-step labeling procedure in an automated synthesis module, achieving radiochemical purity >95% and specific activity of 25–45 GBq/µmol [1]. This contrasts with other spirocyclic piperidine radioligands that may require more complex multi-step manual syntheses. The robust automated process demonstrates the scaffold's compatibility with Good Manufacturing Practice (GMP) requirements for clinical translation.

Radiochemistry Automated Synthesis GMP Production

Procurement-Driven Application Scenarios for 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride


Medicinal Chemistry: Sigma-1 Receptor Ligand Optimization

The 1,4-dioxa-8-azaspiro[4.5]decane core serves as a privileged scaffold for the development of σ1 receptor ligands. The hydrochloride salt's solid form and defined stoichiometry enable precise N-alkylation and N-arylation reactions to generate focused libraries. The documented Ki of 5.4 nM for the fluoroethoxybenzyl derivative provides a benchmark for structure-activity relationship (SAR) studies, while the 30-fold σ1/σ2 selectivity ratio guides the optimization of subtype-specific probes.

Radiopharmaceutical Development: PET Tracer Synthesis

The scaffold is validated for the synthesis of ¹⁸F-labeled PET tracers. The one-pot, two-step automated labeling procedure yields radiotracers with high radiochemical purity (>95%) and specific activity (25–45 GBq/µmol). Procurement of the hydrochloride salt ensures a consistent, high-purity starting material for routine radiosynthesis, supporting preclinical imaging studies of σ1 receptor expression in oncology and neurology.

Agrochemical Intermediate: Fungicide Lead Generation

Substituted 1,4-dioxa-8-azaspiro[4.5]decanes are claimed as fungicidal agents . The hydrochloride salt can be deprotonated in situ to generate the free amine, which serves as a nucleophile for introducing diverse electrophiles. The crystalline salt's ease of handling and accurate weighing supports the generation of focused libraries for screening against plant pathogenic fungi, leveraging the spirocyclic core's potential for improved metabolic stability and target engagement.

Organic Synthesis: Spirocyclic Building Block for Complex Architectures

As a protected piperidone equivalent, the 1,4-dioxa-8-azaspiro[4.5]decane core is a versatile intermediate. The hydrochloride salt's stability at room temperature and well-defined melting point (193–198 °C ) ensure reliable performance in multi-step syntheses, particularly in reactions sensitive to moisture or air. It is commonly employed in the construction of spirocyclotriphosphazenes and other advanced materials where precise stoichiometry is critical [1].

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